REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:21])[CH2:9][N:10]([CH2:18][CH2:19]O)[C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[C:4]([F:22])[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>CC(OC)(C)C>[C:13]([O:12][C:11]([N:10]1[CH2:18][CH2:19][O:21][CH:8]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=2[F:22])[CH2:9]1)=[O:17])([CH3:16])([CH3:15])[CH3:14]
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Name
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tert-butyl 2-(4-bromo-2-fluoro-phenyl)-2-hydroxyethyl(2-hydroxyethyl)carbamate
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Quantity
|
7.385 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(CN(C(OC(C)(C)C)=O)CCO)O)F
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Name
|
|
Quantity
|
6.15 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
33 mL
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Type
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solvent
|
Smiles
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CC(C)(C)OC
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Name
|
|
Quantity
|
4.85 mL
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Type
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reactant
|
Smiles
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CC(C)OC(=O)/N=N/C(=O)OC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The yellow solution was stirred at RT overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
Under ice-bath cooling
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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ADDITION
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Details
|
TBME was added
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Type
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FILTRATION
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Details
|
the solid was filtered
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 100 g, 5% to 40% EtOAc in heptane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(OCC1)C1=C(C=C(C=C1)Br)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |